molecular formula C20H18N6O B2720013 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034385-03-8

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2720013
CAS No.: 2034385-03-8
M. Wt: 358.405
InChI Key: FOEBKJIBVGBUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034385-03-8) is a synthetic small molecule with a molecular formula of C20H18N6O and a molecular weight of 358.40 g/mol . This chemical features a distinctive structure incorporating multiple heterocyclic rings, including a pyridine core linked to two pyrazole moieties, which classifies it as a pyrazole-based compound . The pyrazole scaffold is a privileged structure in medicinal chemistry and is recognized as a significant pharmacophore with a versatile biological profile . Numerous pyrazole-containing compounds have been developed for their extensive therapeutic potential, demonstrating activities such as anti-inflammatory and anticancer effects . Research into similar pyrazole-carboxamide derivatives has shown that these compounds can act as potent enzyme inhibitors, with studies highlighting their potential against targets like carbonic anhydrase isoforms . The specific research applications and biological activity profile of this compound are an active area of investigation in chemical biology and drug discovery. This product is supplied with high purity and is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25-19(6-8-23-25)17-10-15(12-21-14-17)13-22-20(27)16-4-2-5-18(11-16)26-9-3-7-24-26/h2-12,14H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBKJIBVGBUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.

  • Medicine: The compound's derivatives may exhibit pharmacological activities, such as antileishmanial and antimalarial properties.

  • Industry: It can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, influencing biological pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the pathogens.

Comparison with Similar Compounds

Thiazole-Linked Benzamides (Compounds 4d–4i)

A series of 3,4-dichloro-N-(thiazol-2-yl)benzamide derivatives (e.g., 4d, 4e, 4f) share a benzamide core but differ in substituents on the thiazole and pyridine rings (Table 1).

Table 1: Comparison of Thiazole-Linked Benzamides

Compound Molecular Formula Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
4d C₂₁H₂₀Cl₂N₄O₂S 198–200 8.70 (s, pyridine-H), 7.85 (d, J=8.4 Hz, Ar-H)
4e C₂₂H₂₃Cl₂N₅O₂S 192–194 8.68 (s, pyridine-H), 3.55 (m, piperazine-H)
Target Compound C₂₁H₂₀N₆O Not reported Anticipated pyrazole-H (~7.5–8.5 ppm)

Pyrazole-Substituted Benzamides

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-hydroxy-3-methylbenzamide () shares a benzamide-pyrazole scaffold but lacks the pyridine moiety. Its IR spectrum shows a broad O–H stretch at ~3400 cm⁻¹, absent in the target compound, which instead features pyrazole C–H stretches (~3123 cm⁻¹) .

Pyridine-Pyrazole Hybrids

Ponatinib Analogues

Compounds such as 17 and 18 () incorporate imidazo[1,2-a]pyridine and trifluoromethylphenyl groups. While these lack benzamide linkages, their pyridine-pyrazole hybrids highlight the role of nitrogen-rich heterocycles in enhancing solubility and binding affinity.

Elastase Inhibitors ()

N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide shares the pyridine-pyrazole framework but includes a sulfonyl group and dihydropyridine ring. The sulfonyl group likely enhances metabolic stability compared to the target compound’s methylpyrazole .

Spectroscopic Characterization

Compounds in and were validated using HRMS and NMR. The target compound’s ESI-MS is expected near m/z 397.3 ([M+H]⁺), comparable to ’s N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (m/z 203) .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article compiles recent findings and research on the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of multiple heterocyclic rings, specifically pyrazole and pyridine moieties, which are known to contribute to its biological activity. The molecular formula is C17H16N4C_{17}H_{16}N_4 with a molecular weight of 284.34 g/mol.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄
Molecular Weight284.34 g/mol
Melting PointNot Available
SolubilityNot Specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects through multiple mechanisms, including:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora kinases, which are critical in cell division and are often overexpressed in cancer cells.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, suggesting it may trigger programmed cell death pathways .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, thereby hindering the proliferation of cancer cells .

Efficacy Against Cancer Cell Lines

The efficacy of this compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF70.39Apoptosis induction
A5490.46Aurora kinase inhibition
HepG20.07Cell cycle arrest

These results demonstrate the compound's potential as an effective anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups in specific positions on the benzamide moiety has been shown to enhance potency against certain targets .

Table 2: SAR Insights

Substituent PositionEffect on Activity
Para (on benzamide)Increased potency
Ortho (on pyrazole)Enhanced binding affinity

Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by Wei et al. evaluated the effects of various pyrazole derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound exhibited significant inhibition with an IC50 value as low as 26 µM, demonstrating their potential as therapeutic agents in lung cancer treatment .

Study 2: Mechanistic Insights into Apoptosis

Research by Fan et al. explored the mechanistic pathways through which pyrazole derivatives induce apoptosis in MCF7 breast cancer cells. The study revealed that these compounds activate caspase pathways leading to programmed cell death, thereby providing insights into their therapeutic potential .

Q & A

Q. What synthetic strategies are optimal for preparing N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide?

The synthesis of pyrazole-containing benzamides typically involves multi-step protocols. A common approach includes:

  • Coupling reactions : Reacting 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine with 3-(1H-pyrazol-1-yl)benzoyl chloride under anhydrous conditions (e.g., DMF or THF) with a base like K₂CO₃ to neutralize HCl byproducts .
  • Protection/deprotection steps : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate stages.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Q. How can the crystallographic structure of this compound be resolved to confirm its configuration?

X-ray crystallography is the gold standard. Key steps:

  • Crystal growth : Use slow evaporation of a saturated solution in acetone or DMSO.
  • Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure refinement : Use SHELXL for small-molecule refinement, applying full-matrix least-squares on F² to handle anisotropic displacement parameters . Visualization tools like ORTEP for Windows aid in analyzing thermal ellipsoids .

Q. What preliminary assays are recommended to assess its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., JAK2 or CDK2) using fluorescence-based ATP-binding assays.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations using nonlinear regression models.
  • Solubility profiling : Use shake-flask methods in PBS (pH 7.4) to determine thermodynamic solubility, critical for in vivo studies.

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions?

Perform graph set analysis (as per Etter’s formalism) on crystallographic data to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example:

  • Identify R₂²(8) motifs between pyrazole N–H and benzamide carbonyl groups.
  • Analyze π-π stacking between pyridyl and benzamide rings using Mercury software. Such interactions may correlate with stability and solubility .

Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes (e.g., human or murine) to identify rapid degradation.
  • SAR studies : Modify substituents on the pyrazole or benzamide moieties to enhance metabolic resistance. For example, replacing methyl groups with trifluoromethyl may improve half-life .
  • Statistical validation : Use ANOVA or Tukey’s HSD test to confirm significance across replicates, ensuring p < 0.05.

Q. What computational methods validate docking predictions for target binding?

  • Molecular docking : Use AutoDock Vina or Glide to simulate binding to kinase ATP pockets. Validate poses with consensus scoring (e.g., >70% agreement across three software packages).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Free energy calculations : Apply MM-PBSA or MM-GBSA to estimate ΔG binding, comparing results to experimental IC₅₀ values .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the pyrazole 4-position to guide cross-coupling reactions.
  • Catalytic systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, optimizing solvent (toluene/ethanol) and temperature (80–100°C) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 hrs) while maintaining >90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.